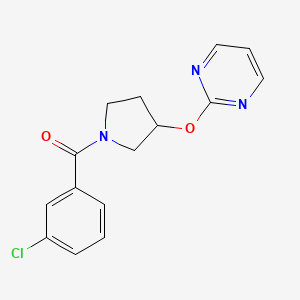
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar urea derivatives. For instance, paper discusses a series of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are evaluated for their antiacetylcholinesterase activity. This suggests that urea derivatives can be designed with specific pharmacophoric moieties to target certain biological activities.
Synthesis Analysis
The synthesis of urea derivatives is not explicitly detailed for the compound . However, paper describes the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which involves optimizing the spacer length between pharmacophoric units. This indicates that the synthesis of similar compounds, such as "this compound," would likely involve careful consideration of the spacer and substituents to achieve the desired biological activity.
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the provided papers, paper does mention the importance of the molecular structure in the activity of urea derivatives. The optimal chain length and the presence of specific groups, such as the benzyl or cyclohexyl group, are crucial for the interaction with enzyme hydrophobic binding sites. This suggests that the molecular structure of the compound would also be critical for its function and interactions.
Chemical Reactions Analysis
Paper discusses the cyclization of 1-(4,4-diethoxybutyl)-3-aryl(thio)ureas to form 2-arylpyrrolidines and 2,3´-bipyrrole derivatives. This indicates that urea derivatives can undergo intramolecular cyclization and dimerization under certain conditions, such as the presence of an acid catalyst. This information could be relevant when considering the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, paper describes a method for the gas chromatographic estimation of a compound after derivatization to a more volatile form. This suggests that similar analytical techniques could be applied to study the physical and chemical properties of urea derivatives, including their extraction, derivatization, and chromatographic behavior.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Urea derivatives have been extensively explored for their potential as enzyme inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, indicating that these compounds could serve as a basis for developing treatments for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995). Additionally, trisubstituted phenyl urea derivatives have been investigated as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea derivatives in managing obesity and related metabolic disorders (C. Fotsch et al., 2001).
Biosensing Applications
Urea-based compounds have also found applications in biosensing. A novel hydrogel-based biosensor for the detection of urea demonstrates the versatility of urea derivatives in creating sensitive and selective sensors for industrial and biomedical applications. This sensor utilizes the enzyme urease to detect urea through an alkaline pH change, showing promise for non-invasive diagnostics (J. Erfkamp et al., 2019).
Material Science and Corrosion Inhibition
In the realm of material science, urea compounds have been evaluated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. Research indicates that certain urea derivatives can significantly mitigate corrosion in mild steel, suggesting applications in industrial maintenance and preservation (M. Bahrami et al., 2012).
Photodegradation Studies
Studies on the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental impact and degradation pathways of urea-based compounds. This research is crucial for understanding the persistence and toxicological profiles of urea-derived agrochemicals in aquatic environments (G. Gatidou et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-11(15,5-6-16-2)8-12-10(14)13-9-4-3-7-17-9/h3-4,7,15H,5-6,8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXLJTZHPPPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

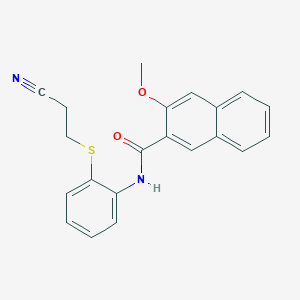
![7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2522546.png)

![N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2522548.png)
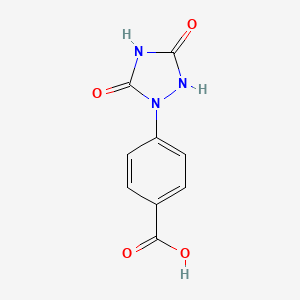
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522553.png)
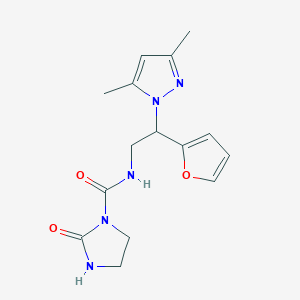

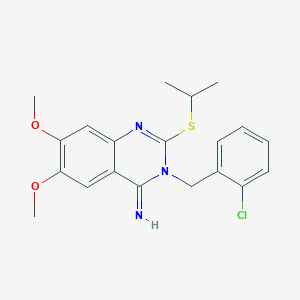
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)
![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)
